molecular formula C13H19NO2S B4117165 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide

2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide

Cat. No. B4117165
M. Wt: 253.36 g/mol
InChI Key: KMRKRWHWFCPRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting the activity of HDAC enzymes, 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide can increase the acetylation of histone proteins, leading to the activation of certain genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In vivo studies have shown that it can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide in lab experiments is its ability to selectively inhibit the activity of HDAC enzymes, which can be useful for studying the role of these enzymes in gene expression and disease. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different types of cancer.

Future Directions

There are several future directions for the study of 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its effects on other enzymes and proteins involved in gene expression and disease. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential use in other diseases beyond cancer.

Scientific Research Applications

2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. This makes it a potential candidate for the treatment of certain types of cancer, as well as other diseases that involve abnormal gene expression.

properties

IUPAC Name

2-ethylsulfanyl-N-(1-methoxypropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-4-17-12-8-6-5-7-11(12)13(15)14-10(2)9-16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRKRWHWFCPRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-N-(1-methoxypropan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.